Cas no 2138806-79-6 (N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide)

N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide 化学的及び物理的性質
名前と識別子
-
- N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide
- EN300-1115491
- 2138806-79-6
-
- インチ: 1S/C9H10N6O3S/c1-19(17,18)6-4-12-15(5-6)9-7(8(10)14-16)2-3-11-13-9/h2-5,16H,1H3,(H2,10,14)
- InChIKey: RQAQARSBDCSIQQ-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C2=C(/C(=N/O)/N)C=CN=N2)C=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 282.05350938g/mol
- どういたいしつりょう: 282.05350938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 145Ų
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1115491-0.5g |
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide |
2138806-79-6 | 95% | 0.5g |
$1221.0 | 2023-10-27 | |
Enamine | EN300-1115491-0.25g |
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide |
2138806-79-6 | 95% | 0.25g |
$1170.0 | 2023-10-27 | |
Enamine | EN300-1115491-0.1g |
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide |
2138806-79-6 | 95% | 0.1g |
$1119.0 | 2023-10-27 | |
Enamine | EN300-1115491-0.05g |
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide |
2138806-79-6 | 95% | 0.05g |
$1068.0 | 2023-10-27 | |
Enamine | EN300-1115491-5.0g |
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide |
2138806-79-6 | 5g |
$2732.0 | 2023-06-09 | ||
Enamine | EN300-1115491-1g |
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide |
2138806-79-6 | 95% | 1g |
$1272.0 | 2023-10-27 | |
Enamine | EN300-1115491-10g |
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide |
2138806-79-6 | 95% | 10g |
$5467.0 | 2023-10-27 | |
Enamine | EN300-1115491-2.5g |
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide |
2138806-79-6 | 95% | 2.5g |
$2492.0 | 2023-10-27 | |
Enamine | EN300-1115491-10.0g |
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide |
2138806-79-6 | 10g |
$4052.0 | 2023-06-09 | ||
Enamine | EN300-1115491-1.0g |
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide |
2138806-79-6 | 1g |
$943.0 | 2023-06-09 |
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamideに関する追加情報
Comprehensive Overview of N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide (CAS No. 2138806-79-6)
The compound N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide (CAS No. 2138806-79-6) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular structure, featuring a pyridazine core linked to a methanesulfonyl-substituted pyrazole, makes it a promising candidate for various applications, particularly in drug discovery and enzyme inhibition studies. Researchers are increasingly exploring its potential as a modulator of biological pathways, given its hydroxycarboximidamide functional group, which is known to interact with metalloenzymes and other therapeutic targets.
In recent years, the demand for novel small-molecule inhibitors and bioactive compounds has surged, driven by advancements in precision medicine and targeted therapies. N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide aligns with this trend, as its structural motifs are often associated with anti-inflammatory and antiproliferative properties. Online searches for terms like "pyridazine derivatives in drug development" and "methanesulfonyl group biological activity" reflect growing interest in such compounds, underscoring their relevance in contemporary research.
The synthesis and characterization of CAS No. 2138806-79-6 involve sophisticated organic chemistry techniques, including multi-step reactions and purification processes. Analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC are critical for verifying its purity and structural integrity. These details are frequently sought after by chemists and researchers, as evidenced by search queries like "how to synthesize pyridazine-carboximidamide derivatives" and "analytical techniques for sulfonyl-containing compounds."
From a pharmacological perspective, the hydroxycarboximidamide moiety in N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide is particularly noteworthy. This group is often implicated in chelation and enzyme inhibition, making the compound a potential candidate for diseases involving oxidative stress or aberrant enzymatic activity. Discussions around "hydroxamic acid analogs in therapy" and "sulfonylpyrazole medicinal chemistry" highlight the broader context in which this compound is studied.
In addition to its therapeutic potential, CAS No. 2138806-79-6 is also of interest in chemical biology and proteomics. Its ability to interact with specific proteins or enzymes could pave the way for new diagnostic tools or biomarkers. Searches related to "chemical probes for protein profiling" and "pyridazine-based inhibitors in proteomics" further emphasize its versatility in interdisciplinary research.
As the scientific community continues to explore the applications of N'-hydroxy-3-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine-4-carboximidamide, its role in addressing unmet medical needs remains a focal point. Whether in cancer research, neurodegenerative diseases, or infectious diseases, this compound exemplifies the intersection of chemistry and biology. With ongoing studies and increasing online engagement around keywords like "pyridazine sulfonamide derivatives" and "hydroxycarboximidamide mechanism of action," its impact on science and medicine is poised to expand.
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